N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide
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Description
N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide is a useful research compound. Its molecular formula is C19H23N3O2S2 and its molecular weight is 389.53. The purity is usually 95%.
BenchChem offers high-quality N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Synthesis and Biological Activities
Insecticidal Assessment : Compounds incorporating a thiadiazole moiety have been synthesized and evaluated for their insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. These studies focus on creating new heterocycles that could serve as effective pest management solutions (Fadda et al., 2017).
Antimicrobial Activity : New heterocycles incorporating antipyrine moiety have been synthesized and tested for their antimicrobial properties, highlighting the potential of these compounds in addressing microbial resistance issues (Bondock et al., 2008).
Antiproliferative Activity Studies : Pyridine linked thiazole derivatives have been synthesized and their cytotoxicity properties studied against various cancer cell lines, offering insights into the development of new anticancer agents (Alqahtani & Bayazeed, 2020).
Organic Synthesis and Material Science
Catalysis : Research into asymmetric transfer hydrogenation of ketones using (pyrazolyl)ethyl)pyridine Fe(II) and Ni(II) complexes demonstrates the utility of these complexes in facilitating chemical transformations, which are crucial in the synthesis of various organic compounds (Magubane et al., 2017).
Corrosion Inhibition : Studies on the synthesis and evaluation of new compounds as corrosion inhibitors showcase their potential in protecting materials, highlighting the interdisciplinary nature of chemical research and its application in industrial contexts (Yıldırım & Cetin, 2008).
properties
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S2/c1-13-5-6-15(9-14(13)2)16-10-26-19(20-16)21-17(23)11-25-12-18(24)22-7-3-4-8-22/h5-6,9-10H,3-4,7-8,11-12H2,1-2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAQWMSOKJCMOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CSCC(=O)N3CCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide |
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